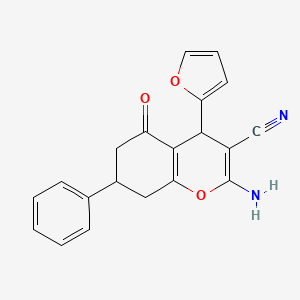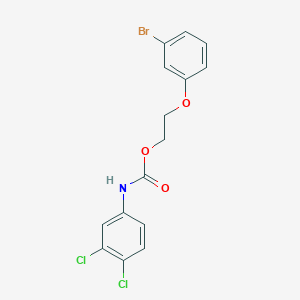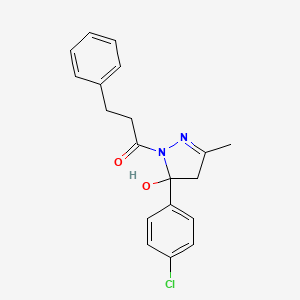![molecular formula C21H29NO B5028972 4-benzyl-1-[3-(5-methyl-2-furyl)butyl]piperidine](/img/structure/B5028972.png)
4-benzyl-1-[3-(5-methyl-2-furyl)butyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-1-[3-(5-methyl-2-furyl)butyl]piperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine-based compounds and is commonly referred to as B-Funaltrexamine.
Applications De Recherche Scientifique
4-benzyl-1-[3-(5-methyl-2-furyl)butyl]piperidine has been extensively studied for its potential therapeutic applications. It has been shown to have high affinity and selectivity for the delta-opioid receptor, which is involved in pain modulation, mood regulation, and addiction. This compound has been investigated for its potential use in the treatment of chronic pain, depression, anxiety, and drug addiction.
Mécanisme D'action
The mechanism of action of 4-benzyl-1-[3-(5-methyl-2-furyl)butyl]piperidine involves binding to the delta-opioid receptor, which results in the modulation of pain perception, mood, and addiction. This compound has been shown to have a higher affinity for the delta-opioid receptor than other opioid receptors, which makes it a promising candidate for the development of new therapeutic agents.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-1-[3-(5-methyl-2-furyl)butyl]piperidine have been extensively studied in vitro and in vivo. It has been shown to have potent analgesic effects, which are mediated through the delta-opioid receptor. This compound has also been shown to have antidepressant and anxiolytic effects, which may be mediated through the modulation of the dopaminergic and serotonergic systems. Additionally, 4-benzyl-1-[3-(5-methyl-2-furyl)butyl]piperidine has been shown to have anti-addictive effects, which may be mediated through the modulation of the mesolimbic dopamine system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-benzyl-1-[3-(5-methyl-2-furyl)butyl]piperidine is its high selectivity and affinity for the delta-opioid receptor, which makes it a promising candidate for the development of new therapeutic agents. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on 4-benzyl-1-[3-(5-methyl-2-furyl)butyl]piperidine. One direction is the development of new therapeutic agents based on this compound for the treatment of chronic pain, depression, anxiety, and drug addiction. Another direction is the investigation of the molecular mechanisms underlying the analgesic, antidepressant, anxiolytic, and anti-addictive effects of this compound. Additionally, the optimization of the synthesis method and the improvement of the pharmacokinetic properties of this compound are also important future directions for research.
Conclusion:
In conclusion, 4-benzyl-1-[3-(5-methyl-2-furyl)butyl]piperidine is a promising compound with potential therapeutic applications. Its high selectivity and affinity for the delta-opioid receptor make it a promising candidate for the development of new therapeutic agents. The biochemical and physiological effects of this compound have been extensively studied, and it has been shown to have potent analgesic, antidepressant, anxiolytic, and anti-addictive effects. However, further research is needed to fully understand the molecular mechanisms underlying these effects and to optimize the synthesis method and pharmacokinetic properties of this compound.
Méthodes De Synthèse
The synthesis of 4-benzyl-1-[3-(5-methyl-2-furyl)butyl]piperidine involves the reaction of 3-(5-methyl-2-furyl)butylamine with benzyl chloride in the presence of a base. The reaction yields the desired compound in good yield and purity. The synthesis of this compound has been optimized in recent years, and several methods have been developed to improve the yield and purity of the final product.
Propriétés
IUPAC Name |
4-benzyl-1-[3-(5-methylfuran-2-yl)butyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c1-17(21-9-8-18(2)23-21)10-13-22-14-11-20(12-15-22)16-19-6-4-3-5-7-19/h3-9,17,20H,10-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNKKDYHEQNPKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)CCN2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[4-(1,3-benzoxazol-2-yl)benzyl]amino}carbonothioyl)-2-chloro-4-methylbenzamide](/img/structure/B5028893.png)
![3,3'-{2,2-propanediylbis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]}bis(5,5-dimethyl-2,4-imidazolidinedione)](/img/structure/B5028907.png)
![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyrimidinamine](/img/structure/B5028914.png)

![1-{[6-(isopropylthio)hexyl]oxy}-4-methoxybenzene](/img/structure/B5028931.png)
![1-(4-fluorobenzyl)-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5028937.png)

![N-{2-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}acetamide](/img/structure/B5028953.png)



![N-[3-(4-morpholinyl)propyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5028996.png)
![1-{[(4-chlorobenzyl)thio]acetyl}-4-(diphenylmethyl)piperazine](/img/structure/B5028999.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5029006.png)